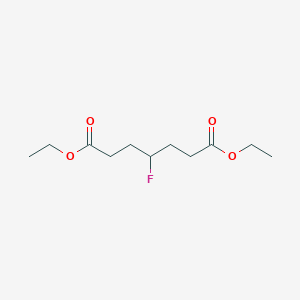
4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile
Descripción general
Descripción
4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile (4-C6-TFMQ-3-CN) is an organic compound that has been studied for its various applications in scientific research. It is a member of the quinoline family, which is composed of heterocyclic compounds with a bicyclic structure. 4-C6-TFMQ-3-CN has a range of properties that make it an attractive compound for scientific research, including its solubility in both organic and aqueous solvents, its stability in air, and its ability to react with a variety of other compounds.
Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Computational Analysis
Research on quinoline derivatives, closely related to 4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile, includes studies on their molecular structure and spectroscopic characterization. For instance, a study on 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (CPC) and related compounds utilized DFT calculations to determine structural parameters and spectroscopic characteristics. These analyses help in understanding the biological potentials and corrosion inhibition properties of these compounds (Wazzan et al., 2016).
Photovoltaic Properties and Device Fabrication
Quinoline derivatives have been explored for their photovoltaic properties. A study on quinoline derivatives such as Ph-HPQ and Ch-HPQ demonstrated their potential in organic–inorganic photodiode fabrication. These findings highlight the utility of quinoline derivatives in the development of photovoltaic devices and their role in renewable energy technology (Zeyada et al., 2016).
Optical Properties for Thin Films
The structural and optical properties of quinoline derivative thin films have also been studied. For example, research on 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and similar compounds reveals information about their optical properties and potential applications in various fields, including electronics and photonics (Zeyada et al., 2016).
Synthesis and Chemical Reactivity
The synthesis of various quinoline derivatives is a significant area of study. For example, research on the synthesis of 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline provides insights into the methods and yields involved in creating these compounds, which is crucial for further applications in different scientific domains (You Qidong, 2009).
Medical Applications
While excluding drug use and dosage information, it is important to note that quinoline derivatives have been studied for their potential in medical applications. For example, derivatives of quinoline-3-carbonitrile have been investigated as inhibitors of human epidermal growth factor receptor-2 kinase, highlighting their potential in cancer treatment (Tsou et al., 2005).
Propiedades
IUPAC Name |
4-chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF3N2O/c12-10-6(4-16)5-17-9-2-1-7(3-8(9)10)18-11(13,14)15/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYDWBVLWFLZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)



